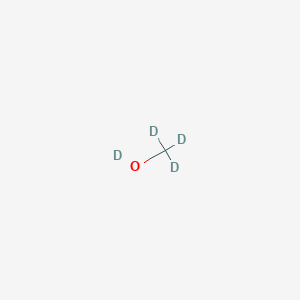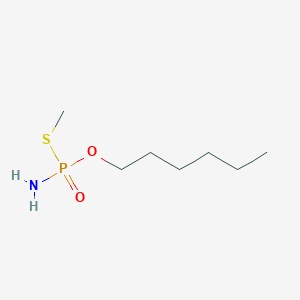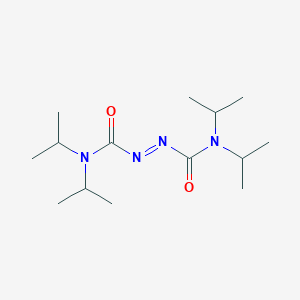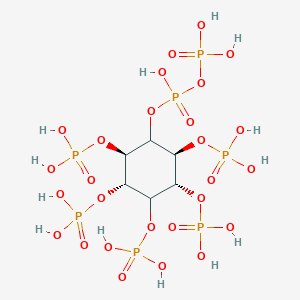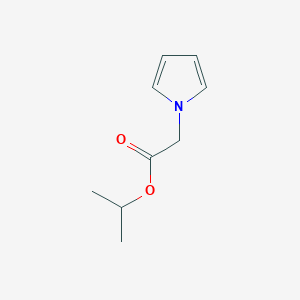
Isopropyl 2-(1H-pyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(1H-pyrrol-1-yl)acetate, also known as IPA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its potential use in various fields.
Mécanisme D'action
The mechanism of action of Isopropyl 2-(1H-pyrrol-1-yl)acetate is not fully understood, but it is believed to act by inhibiting the growth of microorganisms through the disruption of cell membranes. It has been shown to have a broad spectrum of activity against various fungi and bacteria.
Effets Biochimiques Et Physiologiques
Isopropyl 2-(1H-pyrrol-1-yl)acetate has been shown to have low toxicity and is well-tolerated in vitro and in vivo. It has been shown to have no significant effect on the growth of mammalian cells and has been used as a solvent for various biological assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Isopropyl 2-(1H-pyrrol-1-yl)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on Isopropyl 2-(1H-pyrrol-1-yl)acetate, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as an antifungal and antibacterial agent, and the exploration of its use in the synthesis of novel compounds with potential biological activity.
In conclusion, Isopropyl 2-(1H-pyrrol-1-yl)acetate is a unique chemical compound that has gained attention in scientific research due to its potential use in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential applications of Isopropyl 2-(1H-pyrrol-1-yl)acetate.
Méthodes De Synthèse
The synthesis of Isopropyl 2-(1H-pyrrol-1-yl)acetate can be achieved through several methods, including the reaction of isopropyl chloroacetate with pyrrole in the presence of a base or the reaction of isopropylamine with 2-chloroacetyl pyrrole. The yield and purity of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
Isopropyl 2-(1H-pyrrol-1-yl)acetate has been studied for its potential use in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, such as pyrrole-based polymers and heterocyclic compounds. Isopropyl 2-(1H-pyrrol-1-yl)acetate has also been investigated for its potential use as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
157071-49-3 |
|---|---|
Nom du produit |
Isopropyl 2-(1H-pyrrol-1-yl)acetate |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
propan-2-yl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3 |
Clé InChI |
XALJVOQNKFTSDJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
SMILES canonique |
CC(C)OC(=O)CN1C=CC=C1 |
Synonymes |
1H-Pyrrole-1-aceticacid,1-methylethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



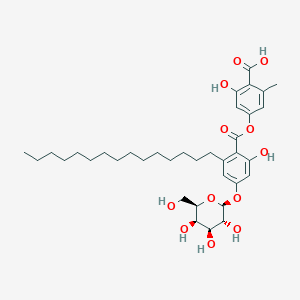
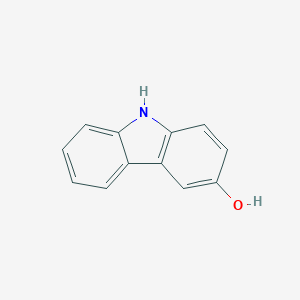
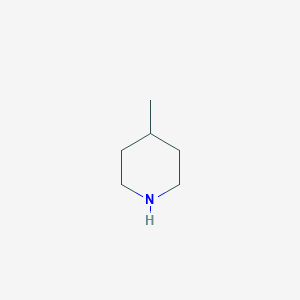
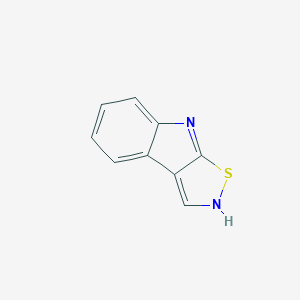
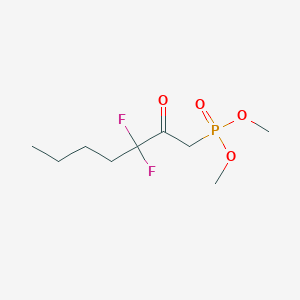
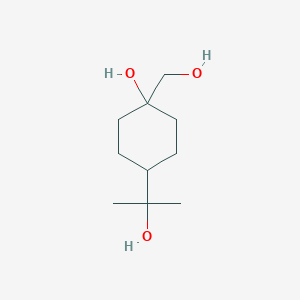
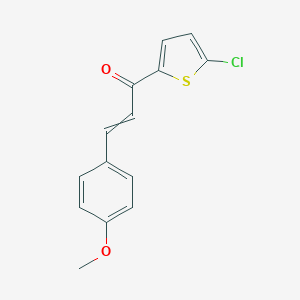
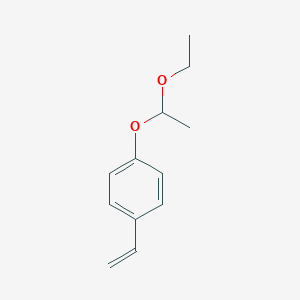
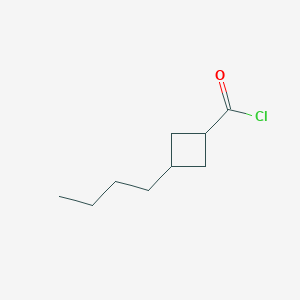
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
